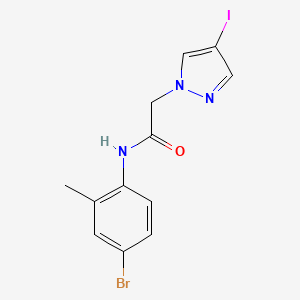

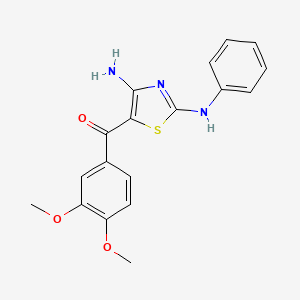

![molecular formula C15H17N3O3 B3748291 methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate](/img/structure/B3748291.png)

methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate

Overview

Description

“Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered heterocyclic ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazole compounds are known for their diverse chemical reactions. For instance, some hydrazine-coupled pyrazoles have been synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis

Pyrazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties .Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . These compounds often interact with various enzymes, receptors, and proteins, which play crucial roles in numerous biological processes.

Mode of Action

It’s worth noting that similar compounds, such as pyrazole derivatives, often interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anti-inflammatory responses .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . These effects are typically the result of the compound’s interactions with its targets, leading to changes in cellular functions and processes.

Action Environment

The action, efficacy, and stability of “methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the stability of similar compounds, such as pyrazole derivatives, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can influence the compound’s interactions with its targets, potentially affecting its efficacy.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate has several advantages for lab experiments. First, this compound is a stable compound that can be easily synthesized in large quantities. Second, this compound has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. For instance, this compound has low solubility in water, which can limit its use in aqueous-based assays. Additionally, this compound has not been extensively studied for its toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate. First, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound. Second, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Third, the development of new synthesis methods for this compound with improved yields and purity would be beneficial for its future use in research. Finally, more studies are needed to evaluate the toxicity and safety of this compound in vivo, which will be important for its potential use as a therapeutic agent.

Scientific Research Applications

Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(1-propan-2-ylpyrazol-4-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10(2)18-9-13(8-16-18)17-14(19)11-4-6-12(7-5-11)15(20)21-3/h4-10H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAWQBFJQQHDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

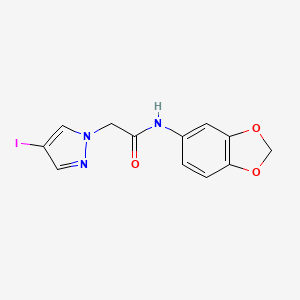

![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)

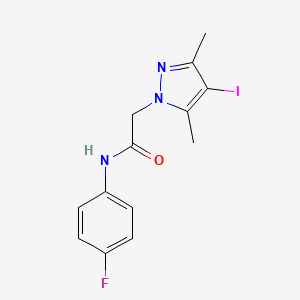

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)

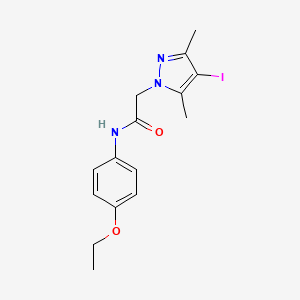

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748245.png)

![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)

![2-methyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B3748249.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)

![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)